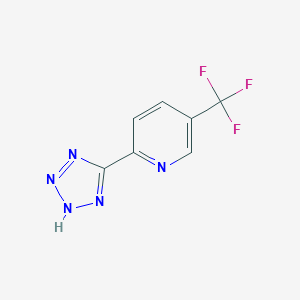

2-(2H-tetrazol-5-yl)-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-(2H-tetrazol-5-yl)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N5/c8-7(9,10)4-1-2-5(11-3-4)6-12-14-15-13-6/h1-3H,(H,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMGCUMMBHFKRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380657 | |

| Record name | 2-(2H-Tetrazol-5-yl)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175334-70-0 | |

| Record name | 2-(2H-Tetrazol-5-yl)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2H-tetrazol-5-yl)-5-(trifluoromethyl)pyridine

This guide provides a comprehensive technical overview of 2-(2H-tetrazol-5-yl)-5-(trifluoromethyl)pyridine, a heterocyclic building block of significant interest in medicinal chemistry and drug development. We will delve into its chemical properties, established synthesis protocols, reactivity, and role as a key intermediate for advanced pharmaceutical targets. This document is intended for researchers, chemists, and professionals in the field of drug discovery.

Compound Identification and Physicochemical Properties

This compound is a substituted pyridine derivative featuring two key functional groups: an electron-withdrawing trifluoromethyl group and a tetrazole ring. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering similar acidity (pKa of tetrazole is ~4.9) and hydrogen bonding capabilities but with improved metabolic stability and cell membrane permeability.[1][2] The trifluoromethyl group significantly modulates the electronic properties of the pyridine ring, enhancing its stability and influencing its interactions with biological targets.[3][4][5]

Chemical Structure and Identifiers

-

IUPAC Name: this compound[6][]

-

Common Name: 5-(5-(Trifluoromethyl)pyridin-2-yl)-1H-tetrazole (often represents the tautomeric mixture)[]

-

InChI Key: BVMGCUMMBHFKRM-UHFFFAOYSA-N[]

It is crucial to recognize that 5-substituted tetrazoles exist as a mixture of tautomers, primarily the 1H and 2H forms. The user's query specifies the 2H-tetrazol tautomer, though in practice and synthesis, a mixture is often produced, and subsequent reactions (like alkylation) can occur on different nitrogen atoms of the tetrazole ring.[2]

Physicochemical Data Summary

Experimental data for this specific compound is not widely published in peer-reviewed journals, as it is primarily an intermediate. The data below is consolidated from chemical supplier databases and extrapolated from related structures.

| Property | Value | Source/Comment |

| Molecular Weight | 215.14 g/mol | Calculated |

| Appearance | White to off-white solid | Typical for similar heterocyclic compounds. |

| Melting Point | Not specified. Related compound 2-(2H-Tetrazol-5-yl)pyridine melts at 216-220 °C.[9] | The trifluoromethyl group may alter this value. |

| pKa | ~4.9 (for the tetrazole N-H) | This is a characteristic value for 5-substituted tetrazoles.[2] |

| Solubility | Soluble in polar organic solvents like DMF, DMSO. | Inferred from synthesis protocols. |

Synthesis and Manufacturing Protocol

The primary and most industrially relevant method for synthesizing 5-substituted tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.[10][11] For the target compound, this involves the reaction of 5-(trifluoromethyl)picolinonitrile with sodium azide.

Core Synthesis Pathway

The synthesis is a one-step process initiated by the nucleophilic attack of the azide anion on the electrophilic carbon of the nitrile group, followed by intramolecular cyclization.

Caption: General workflow for the synthesis of the target tetrazole.

Detailed Experimental Protocol

This protocol is a representative synthesis adapted from common methodologies for this chemical class.[10]

Materials:

-

5-(Trifluoromethyl)picolinonitrile

-

Sodium Azide (NaN₃)[12]

-

Zinc Chloride (ZnCl₂, anhydrous) or Ammonium Chloride (NH₄Cl)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric Acid (HCl), aqueous solution

-

Deionized Water

Procedure:

-

Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-(trifluoromethyl)picolinonitrile (1.0 eq).

-

Reagent Addition: Add anhydrous DMF to dissolve the starting material. Subsequently, add sodium azide (1.5 - 2.0 eq) and zinc chloride (1.0 - 1.2 eq).

-

Causality Insight: Zinc chloride acts as a Lewis acid, coordinating to the nitrogen of the nitrile. This coordination increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide anion and thereby accelerating the reaction rate.

-

-

Reaction: Heat the reaction mixture to 120-130 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Carefully pour the mixture into a beaker of ice water. c. Acidify the aqueous solution by slowly adding concentrated HCl until the pH is approximately 2-3. This step protonates the tetrazolate anion, causing the product to precipitate.

-

Self-Validating System: The formation of a precipitate upon acidification is a key indicator of successful tetrazole formation, as the product is typically insoluble in acidic aqueous media. d. Stir the resulting slurry for 30-60 minutes in an ice bath to ensure complete precipitation. e. Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield this compound.

-

Chemical Reactivity and Further Transformations

The primary utility of this compound is as an intermediate. Its reactivity is dominated by the tetrazole ring, which can undergo N-alkylation to produce separable 1,5- and 2,5-disubstituted regioisomers. The choice of alkylating agent and reaction conditions can influence the ratio of these isomers.[2]

N-Alkylation Reactions

The deprotonated tetrazole (tetrazolate) is a potent nucleophile, readily reacting with electrophiles like alkyl halides or tosylates.

Caption: Regioisomeric outcomes of N-alkylation on the tetrazole ring.

This N-alkylation is a critical step in the synthesis of many active pharmaceutical ingredients (APIs). For instance, structure-activity relationship studies for mGlu5 receptor antagonists have utilized this scaffold, where different aryl or alkyl groups are appended to the tetrazole ring to modulate potency and pharmacokinetic properties.[13]

Applications in Drug Discovery

The 5-(trifluoromethyl)pyridine-2-tetrazole scaffold is a privileged structure in modern medicinal chemistry. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the tetrazole ring serves as a bioisosteric replacement for a carboxylic acid, improving oral bioavailability.[4][5][9]

-

Metabotropic Glutamate Receptor (mGluR) Modulators: This core is found in potent and selective antagonists of the mGlu5 receptor, which are investigated for the treatment of anxiety and other central nervous system disorders.[13]

-

Agrochemicals: Trifluoromethylpyridine derivatives are key components in a wide range of agrochemicals, including herbicides and insecticides, due to their enhanced efficacy and stability.[4][5]

-

Anti-inflammatory and Antimicrobial Agents: The general class of pyridine-tetrazoles has been explored for the development of novel anti-inflammatory and antimicrobial drugs.[9]

References

-

Synthesis and characterization of 5-(trifluoromethyl)tetrazol-based energetic salts. Defence Technology. [Link]

-

SYNTHESIS OF 5-TRIFLUOROMETHYLPYRAZOL-1-YL-SUBSTITUTED 1,2,4,5-TETRAZINES. Chemistry of Heterocyclic Compounds. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl) pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist. PubMed. [Link]

-

View of SYNTHESIS OF 5-TRIFLUOROMETHYLPYRAZOL-1-YL-SUBSTITUTED 1,2,4,5-TETRAZINES. Chemistry of Heterocyclic Compounds. [Link]

-

3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. MDPI. [Link]

-

Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

-

(PDF) Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. ResearchGate. [Link]

- WO2011110651A1 - Process for the preparation of 5-substituted 1-alkyltetrazoles.

-

Methyltrimethoxysilane. PubChem. [Link]

-

Safe and highly efficient adaptation of potentially explosive azide chemistry involved in the synthesis of Tamiflu using continuous-flow technology. Beilstein Journal of Organic Chemistry. [Link]

-

Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. [Link]

-

Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. MDPI. [Link]

-

Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. PubMed Central. [Link]

-

Sodium Azide: An Inorganic Nitrogen Source for the Synthesis of Organic N ‐Compounds. ChemistrySelect. [Link]

-

ALIQUAT 336. Loba Chemie. [Link]

-

Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid. PubMed. [Link]

-

Trifluoromethanesulfonyl azide as a bifunctional reagent for metal-free azidotrifluoromethylation of unactivated alkenes. Chemical Science. [Link]

-

[3 + 2] Cycloaddition reactions of benzonitrile with sodium azide in the presence of reused cuttlebone. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 6. echemi.com [echemi.com]

- 8. parchem.com [parchem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl) pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2H-tetrazol-5-yl)-5-(trifluoromethyl)pyridine: A Scaffold with High Potential in Drug Discovery

This guide provides a comprehensive technical overview of 2-(2H-tetrazol-5-yl)-5-(trifluoromethyl)pyridine (CAS Number: 175334-70-0), a heterocyclic compound poised for significant interest in modern medicinal chemistry. We will delve into the strategic rationale behind its molecular design, propose a detailed synthetic pathway, and outline a robust analytical framework for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

The Strategic Rationale: A Bioisosteric and Physicochemical Perspective

The structure of this compound is not arbitrary; it is a thoughtful combination of two powerful pharmacophoric elements: the tetrazole ring and the trifluoromethylpyridine core. Understanding the individual contributions of these moieties is key to appreciating the compound's potential.

The Tetrazole Moiety: A Superior Carboxylic Acid Bioisostere

In drug design, the carboxylic acid group is a common feature due to its ability to form strong hydrogen bonds and ionic interactions with biological targets. However, it often imparts undesirable physicochemical properties, such as poor oral bioavailability and rapid metabolism. The 5-substituted-1H-tetrazole ring is a well-established non-classical bioisostere of the carboxylic acid group, offering several distinct advantages[1]:

-

Similar Acidity: The tetrazole proton has a pKa value comparable to that of a carboxylic acid, allowing it to mimic the crucial acidic interactions with protein targets[1].

-

Enhanced Lipophilicity: Replacement of a carboxylic acid with a tetrazole can increase a molecule's lipophilicity, which can lead to improved membrane permeability and oral absorption[2].

-

Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation than the carboxylic acid group, leading to a longer in vivo half-life[2].

-

Improved Target Engagement: The tetrazole ring's geometry can sometimes lead to more optimal interactions with a binding site compared to a carboxylic acid[1].

The Trifluoromethylpyridine Core: Enhancing Drug-like Properties

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, and its incorporation into a pyridine scaffold brings a host of benefits[3]:

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to oxidative metabolism[3].

-

Enhanced Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can improve its absorption, distribution, and cellular uptake[3].

-

Modulation of Basicity: The strong electron-withdrawing nature of the -CF3 group reduces the pKa of the pyridine nitrogen, which can prevent unwanted interactions or metabolic liabilities.

-

Improved Binding Affinity: The -CF3 group can engage in favorable interactions with protein targets, including dipole-dipole and orthogonal multipolar interactions, potentially increasing binding affinity.

The combination of these two moieties in this compound results in a scaffold with the potential for potent biological activity, coupled with a favorable pharmacokinetic profile.

Proposed Synthesis and Mechanistic Insights

Overall Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5-(Trifluoromethyl)picolinonitrile

This step involves a nucleophilic aromatic substitution reaction to replace the chlorine atom of 2-chloro-5-(trifluoromethyl)pyridine with a cyanide group.

-

Reagents and Equipment:

-

2-Chloro-5-(trifluoromethyl)pyridine

-

Copper(I) cyanide (CuCN)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Heating mantle

-

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) and anhydrous DMF.

-

Add copper(I) cyanide (1.2 eq) to the solution.

-

Heat the reaction mixture to reflux (typically 140-150 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by pouring it into a solution of ferric chloride and hydrochloric acid in water to decompose the copper cyanide complex.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-(trifluoromethyl)picolinonitrile.

-

Step 2: Synthesis of this compound

This transformation is a classic example of a [3+2] cycloaddition reaction, a powerful tool for the synthesis of five-membered heterocycles.

-

Reagents and Equipment:

-

5-(Trifluoromethyl)picolinonitrile

-

Sodium azide (NaN3)

-

Ammonium chloride (NH4Cl)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

-

Procedure:

-

In a round-bottom flask, dissolve 5-(trifluoromethyl)picolinonitrile (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq) to the solution.

-

Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed (monitor by TLC or HPLC).

-

Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid to pH ~2. This will protonate the tetrazole ring and precipitate the product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere in Step 1 prevents the oxidation of copper(I) cyanide.

-

Anhydrous Solvents: Anhydrous conditions are crucial to prevent unwanted side reactions with water.

-

Ammonium Chloride: In Step 2, ammonium chloride acts as a proton source, facilitating the cycloaddition reaction.

-

Acidification: The final acidification step is necessary to protonate the tetrazolide anion formed during the reaction, leading to the precipitation of the neutral product.

Physicochemical Properties and Their Implications

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile and overall developability.

| Property | Predicted Value/Characteristic | Implication in Drug Development |

| Molecular Weight | 215.14 g/mol [4] | Compliant with Lipinski's Rule of Five, suggesting good potential for oral bioavailability. |

| logP (Lipophilicity) | Moderately lipophilic | A balance between aqueous solubility and membrane permeability is expected, which is favorable for absorption and distribution. |

| pKa | Acidic (tetrazole NH, ~4.5-5.0) and weakly basic (pyridine N, ~1-2) | The acidic tetrazole can form key interactions with biological targets, while the low basicity of the pyridine reduces the likelihood of off-target effects. |

| Hydrogen Bond Donors | 1 (tetrazole NH) | Can participate in hydrogen bonding with target proteins. |

| Hydrogen Bond Acceptors | 5 (4 tetrazole N, 1 pyridine N) | Multiple sites for hydrogen bond interactions, potentially leading to high binding affinity. |

| Polar Surface Area | Expected to be in a range suitable for oral absorption. | Suggests a good balance between the ability to cross cell membranes and maintain sufficient solubility. |

Analytical Characterization and Purity Assessment

A robust analytical workflow is essential to confirm the identity and purity of the synthesized compound.

Analytical Techniques Workflow

Caption: A comprehensive workflow for analytical characterization.

Detailed Protocols for Key Analytical Methods:

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Purpose: To determine the purity of the compound by calculating the area percentage of the main peak.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).

-

¹H NMR: Expect signals in the aromatic region for the pyridine protons and a broad singlet for the tetrazole N-H proton.

-

¹³C NMR: Expect distinct signals for each carbon atom, with the trifluoromethyl carbon showing a characteristic quartet.

-

¹⁹F NMR: Expect a singlet for the -CF3 group.

-

Purpose: To provide unambiguous structural confirmation.

-

-

Mass Spectrometry (MS):

-

Technique: Electrospray ionization (ESI) in both positive and negative ion modes.

-

Analysis: High-resolution mass spectrometry (HRMS) to confirm the elemental composition by comparing the measured mass to the calculated exact mass (215.0419)[4].

-

Purpose: To confirm the molecular weight and elemental formula.

-

Potential Biological Applications and Screening Strategies

Given its structural features, this compound could be a valuable scaffold in several therapeutic areas. The tetrazole moiety suggests its potential as a mimic of a carboxylic acid-containing drug, while the trifluoromethylpyridine core is present in numerous approved pharmaceuticals and agrochemicals[5].

Potential Therapeutic Areas:

-

Oncology: Many kinase inhibitors and other anti-cancer agents feature pyridine and fluorinated motifs.

-

Inflammation and Immunology: The tetrazole group is present in several anti-inflammatory drugs.

-

Infectious Diseases: The scaffold could be explored for antibacterial, antifungal, or antiviral activity.

-

Neuroscience: The blood-brain barrier permeability may be enhanced by the trifluoromethyl group, making it a candidate for CNS-acting agents. For instance, related tetrazolyl-pyridine structures have been investigated as mGlu5 receptor antagonists.

Initial Screening Strategy:

A logical first step would be to screen the compound against a panel of kinases, as well as in phenotypic screens for anti-inflammatory and anti-proliferative activity. Further exploration could involve screening against G-protein coupled receptors (GPCRs) relevant to metabolic or neurological disorders.

Safety and Handling

As a novel chemical entity, this compound should be handled with care in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Reagent Hazards: Be particularly cautious when handling sodium azide, as it is highly toxic and can form explosive metal azides.

Conclusion

This compound represents a strategically designed molecule that combines the well-validated bioisosteric properties of the tetrazole ring with the drug-enhancing features of the trifluoromethylpyridine scaffold. While its full biological potential remains to be elucidated, the foundational principles of its design, coupled with the proposed synthetic and analytical workflows, provide a solid framework for its investigation. This guide serves as a starting point for researchers to unlock the potential of this promising compound in the pursuit of novel therapeutics.

References

- Taylor & Francis Online. Bioisosteres in Drug Discovery: Focus on Tetrazole. (URL not provided)

- National Center for Biotechnology Information.

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (URL not provided)

-

PubMed. 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl) pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist. [Link]

- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (URL not provided)

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. echemi.com [echemi.com]

- 3. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl) pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Mechanism of Action of 2-(2H-tetrazol-5-yl)-5-(trifluoromethyl)pyridine

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of the novel chemical entity, 2-(2H-tetrazol-5-yl)-5-(trifluoromethyl)pyridine. By dissecting its core structural motifs—the tetrazole ring and the trifluoromethylpyridine moiety—we extrapolate a series of putative biological targets and signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic agents. We will delve into the established pharmacology of analogous compounds to build a scientifically grounded hypothesis for the mechanism of action of the title compound, supported by detailed, field-proven experimental protocols for its validation.

Introduction: Deconstructing the Molecular Architecture

The compound this compound is a heterocyclic molecule featuring two key pharmacophores: a tetrazole ring and a trifluoromethyl-substituted pyridine ring. The unique physicochemical properties endowed by these moieties suggest a range of potential biological activities.

-

The Tetrazole Moiety: The tetrazole ring is a well-established bioisostere for the carboxylic acid group, a common feature in many biologically active compounds. This substitution can enhance metabolic stability and improve pharmacokinetic profiles.[1] Tetrazole derivatives have demonstrated a wide array of pharmacological effects, including antihypertensive, anti-inflammatory, and anticancer activities.[1][2]

-

The Trifluoromethylpyridine Moiety: The incorporation of a trifluoromethyl group onto a pyridine ring significantly alters its electronic properties, lipophilicity, and metabolic stability.[3] This functional group is prevalent in numerous pharmaceuticals and agrochemicals, contributing to enhanced binding affinity and improved cell permeability.[3][4] Trifluoromethylpyridine derivatives have been associated with a range of activities, including herbicidal and insecticidal effects, and are being investigated for various therapeutic applications.[3]

Given the distinct properties of its constituent parts, this compound is a compelling candidate for investigation across multiple therapeutic areas.

Postulated Mechanisms of Action

Based on the known activities of structurally related compounds, we can propose several putative mechanisms of action for this compound.

Antagonism of Metabotropic Glutamate Receptor 5 (mGlu5)

A primary and highly plausible mechanism of action is the antagonism of the metabotropic glutamate receptor 5 (mGlu5). This hypothesis is strongly supported by extensive research on molecules containing the pyridin-2-yl-tetrazole scaffold. For instance, compounds such as 2-{2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl}pyridine and 3-[3-Fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)phenyl]-4-methylpyridine have been identified as potent and selective mGlu5 receptor antagonists.[5][6][7]

Signaling Pathway:

mGlu5 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, couples to Gαq/11. This initiates a signaling cascade involving phospholipase C (PLC) activation, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By acting as an antagonist, this compound would block this cascade, thereby modulating neuronal excitability and synaptic plasticity.

Caption: Putative mGlu5 receptor antagonism signaling pathway.

Inhibition of Cyclooxygenase-2 (COX-2)

Another potential mechanism of action is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. The trifluoromethylpyridine moiety is present in known COX-2 inhibitors. For example, 2-(3-di-fluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine has been reported as a potent and selective canine COX-2 inhibitor.[8]

Signaling Pathway:

COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 would reduce the production of these pro-inflammatory prostaglandins without affecting the gastroprotective functions of the constitutively expressed COX-1 isoform.

Caption: Postulated COX-2 inhibition pathway.

Experimental Validation Protocols

To elucidate the precise mechanism of action of this compound, a systematic and multi-faceted experimental approach is required.

Target Identification and Validation

Objective: To identify the primary molecular target(s) of the compound.

Experimental Workflow:

Caption: Experimental workflow for target identification.

Step-by-Step Methodology:

-

Phenotypic Screening:

-

Culture relevant cell lines (e.g., neuronal cells for mGlu5, macrophages for COX-2).

-

Treat cells with a dose-range of this compound.

-

Measure relevant phenotypic endpoints such as cell viability (MTT assay), proliferation, or cytokine release (ELISA).

-

-

Target Deconvolution (for novel targets):

-

Synthesize a biotinylated or otherwise tagged version of the compound.

-

Perform affinity chromatography by incubating the tagged compound with cell lysates.

-

Elute and identify bound proteins using mass spectrometry (LC-MS/MS).

-

-

Biochemical Assays (for hypothesized targets):

-

mGlu5 Radioligand Binding Assay:

-

Prepare membranes from cells expressing human mGlu5.

-

Incubate membranes with a radiolabeled mGlu5 antagonist (e.g., [3H]MPEP) in the presence of increasing concentrations of the test compound.

-

Measure the displacement of the radioligand to determine the binding affinity (Ki).

-

-

COX-2 Enzyme Inhibition Assay:

-

Use a commercially available COX-2 inhibitor screening kit.

-

Incubate purified COX-2 enzyme with arachidonic acid and varying concentrations of the test compound.

-

Measure the production of prostaglandin E2 (PGE2) to determine the IC50 value.

-

-

-

Cellular Functional Assays:

-

mGlu5 Calcium Mobilization Assay:

-

Use HEK293 cells stably expressing mGlu5 and a calcium-sensitive fluorescent dye (e.g., Fluo-4).

-

Stimulate the cells with a known mGlu5 agonist (e.g., DHPG) in the presence and absence of the test compound.

-

Measure changes in intracellular calcium levels using a fluorescence plate reader.

-

-

Cell-Based COX-2 Activity Assay:

-

Use a cell line that expresses COX-2 upon stimulation (e.g., LPS-stimulated RAW 264.7 macrophages).

-

Pre-incubate the cells with the test compound.

-

Measure the release of PGE2 into the cell culture medium by ELISA.

-

-

Quantitative Data Summary

The following table structure should be used to summarize the quantitative data obtained from the validation experiments.

| Assay | Parameter | Value | Units |

| mGlu5 Radioligand Binding | Ki | [Insert Value] | nM |

| COX-2 Enzyme Inhibition | IC50 | [Insert Value] | µM |

| mGlu5 Calcium Mobilization | IC50 | [Insert Value] | nM |

| Cell-Based COX-2 Activity | IC50 | [Insert Value] | µM |

Conclusion

The structural features of this compound strongly suggest its potential as a modulator of key biological pathways, with mGlu5 receptor antagonism and COX-2 inhibition being the most probable mechanisms of action. The experimental protocols outlined in this guide provide a robust framework for the systematic investigation and validation of these hypotheses. Successful elucidation of its mechanism of action will be a critical step in the development of this compound as a potential therapeutic agent.

References

-

Huang, D., et al. (2004). 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl) pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 14(22), 5473-5476. [Link]

-

Chem-Impex. (n.d.). 2-(2H-Tetrazol-5-yl)pyridine. Retrieved from [Link]

-

Molecules. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. [Link]

-

Poon, S. F., et al. (2004). 2-{2-[3-(Pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl}pyridine: A Highly Potent, Orally Active, Metabotropic Glutamate Subtype 5 (mGlu5) Receptor Antagonist. ResearchGate. [Link]

-

de Faria, D. L., et al. (2016). 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities. Chemical Biology & Drug Design, 88(5), 752-760. [Link]

-

Wu, W., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103530. [Link]

-

Bentamri, A., et al. (2023). New Generation of Hybrid Pyrazole–Tetrazole Tetrapodal Compounds: Synthesis and Biological Activities. Molecules, 28(13), 5086. [Link]

-

Jain, A., et al. (2018). Tetrazoles: Synthesis and Biological Activity. Current Organic Synthesis, 15(7), 924-945. [Link]

-

Pavlyukova, Y. N., et al. (2021). β-(2R,3S,5R)-2-(hydroxymethyl)-6-(5-phenyl-2Н-tetrazole-2-yl) tetrahydro-2Н-piran-3,4,5-triol. Synthesis and computer prediction of biological activity. Translational Medicine, 8(3), 5-13. [Link]

-

Meghaa, G. V., et al. (2023). Synthesis of novel 2, 5-disubstituted tetrazole derivatives as potent biological agents. Current Chemistry Letters, 12(2), 397-412. [Link]

-

Liu, C.-L., et al. (2007). Synthesis and Biological Activity of Novel 2‐Methyl‐4‐trifluoromethyl‐thiazole‐5‐carboxamide Derivatives. Chinese Journal of Chemistry, 25(11), 1696-1700. [Link]

-

Saito, S. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 177-184. [Link]

-

Poon, S. F., et al. (2004). 3-[3-Fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)phenyl]-4-methylpyridine: a highly potent and orally bioavailable metabotropic glutamate subtype 5 (mGlu5) receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 14(22), 5477-5480. [Link]

-

Li, J., et al. (2005). In vitro and in vivo profile of 2-(3-di-fluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, a potent, selective, and orally active canine COX-2 inhibitor. Bioorganic & Medicinal Chemistry, 13(5), 1805-1809. [Link]

-

Ishihara Sangyo Kaisha, Ltd. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

-

Riemma, M., & Novellino, E. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(3), 1335. [Link]

-

Popova, E. A., et al. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Molbank, 2023(2), M1598. [Link]

-

Khan, S. A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 5. 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl) pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3-[3-Fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)phenyl]-4-methylpyridine: a highly potent and orally bioavailable metabotropic glutamate subtype 5 (mGlu5) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro and in vivo profile of 2-(3-di-fluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, a potent, selective, and orally active canine COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 2-(2H-tetrazol-5-yl)-5-(trifluoromethyl)pyridine: A Technical Guide

Introduction

2-(2H-tetrazol-5-yl)-5-(trifluoromethyl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The unique combination of a tetrazole ring, a bioisostere for carboxylic acids, and an electron-withdrawing trifluoromethyl group on a pyridine scaffold suggests potential applications in modulating biological targets.[1][2] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the study of its interactions in biological systems. This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established principles and data from analogous structures.

Molecular Structure and Tautomerism

The structure of this compound features a pyridine ring substituted at the 2-position with a tetrazole ring and at the 5-position with a trifluoromethyl group. It is important to note that tetrazoles can exist in different tautomeric forms, primarily the 1H and 2H tautomers.[1] The predominant tautomer in solution can be influenced by factors such as the solvent, temperature, and the nature of the substituents.[3] This guide will focus on the 2H-tetrazole tautomer as specified in the topic.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Acquire spectra on a 400 or 500 MHz NMR spectrometer.[4]

-

¹H NMR: Acquire standard proton spectra. The broad signal for the N-H proton of the tetrazole ring may be confirmed by D₂O exchange.

-

¹³C NMR: Acquire proton-decoupled ¹³C spectra. Due to the presence of fluorine, C-F coupling may be observed.

-

¹⁹F NMR: Acquire fluorine spectra using an appropriate standard (e.g., CFCl₃).[4]

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and tetrazole rings.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Pyridine H-3 | 8.2 - 8.4 | d | ~8.5 | Downfield shift due to proximity to the electron-withdrawing tetrazole and nitrogen atom. |

| Pyridine H-4 | 8.0 - 8.2 | dd | ~8.5, ~2.5 | Coupled to both H-3 and H-6. |

| Pyridine H-6 | 9.0 - 9.2 | d | ~2.5 | Significant downfield shift due to the anisotropic effect of the adjacent nitrogen and the electron-withdrawing CF₃ group. |

| Tetrazole N-H | 15.5 - 16.5 | br s | - | Broad singlet, characteristic of acidic protons on tetrazole rings.[5] This signal would disappear upon D₂O exchange. |

¹³C NMR Spectral Data (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton. The trifluoromethyl group will cause splitting of the signal for the carbon it is attached to and potentially adjacent carbons.

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Rationale |

| Pyridine C-2 | ~150 | s | Attached to the tetrazole ring. |

| Pyridine C-3 | ~125 | s | |

| Pyridine C-4 | ~135 | s | |

| Pyridine C-5 | ~128 | q | Quartet due to coupling with three fluorine atoms. |

| Pyridine C-6 | ~148 | s | |

| Tetrazole C-5 | 155 - 160 | s | Typical chemical shift for the carbon atom in a tetrazole ring.[1] |

| CF₃ | ~123 | q | Quartet with a large ¹JCF coupling constant. |

¹⁹F NMR Spectral Data (Predicted)

The ¹⁹F NMR spectrum is expected to show a single signal for the trifluoromethyl group.

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| -CF₃ | -65 to -70 | s | Singlet, as there are no neighboring fluorine or hydrogen atoms to couple with. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using a KBr pellet or as a thin film.

-

Instrumentation: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.[4]

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

Key IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |

| 3250 - 2200 | N-H stretch (tetrazole) | Broad, Strong | The broadness is due to hydrogen bonding.[5] |

| 1600 - 1500 | C=N stretch (tetrazole and pyridine) | Medium-Strong | Characteristic ring stretching vibrations.[1] |

| 1435 | Tetrazole ring vibration | Medium | Involving C-N and C=N stretching.[5] |

| 1300 - 1100 | C-F stretch | Strong | Intense absorptions characteristic of trifluoromethyl groups. |

| 1100 - 900 | Tetrazole ring breathing | Medium | Characteristic of the cyclic structure of the tetrazole.[6] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or after separation by chromatography (e.g., GC-MS or LC-MS).

-

Ionization: Electrospray ionization (ESI) or electron ionization (EI) can be used.[4]

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The expected exact mass for C₇H₄F₃N₅ is 215.0419 m/z.[7] A prominent molecular ion peak or a protonated molecule [M+H]⁺ at m/z 216.0497 should be observed in high-resolution mass spectrometry.

-

Key Fragmentation Pathways: A characteristic fragmentation of 2,5-disubstituted tetrazoles is the loss of a nitrogen molecule (N₂), which is a stable neutral loss.[8]

Caption: Predicted major fragmentation pathway for this compound.

Conclusion

The spectroscopic data presented in this guide, while predictive, are based on well-established principles and data from closely related compounds. These data provide a robust framework for the identification and characterization of this compound. Experimental verification of these predictions will be crucial for any research or development activities involving this compound. This guide serves as a valuable resource for researchers by outlining the key spectroscopic features to expect and the methodologies for their acquisition and interpretation.

References

-

Proton exchange membranes from 5-(methacrylamido)tetrazole and vinyl triazole based copolymers for high temperature fuel cell applications. ResearchGate. Available at: [Link]

-

Elewa, A. H., et al. (2020). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Institutes of Health. Available at: [Link]

-

Udhayakala, P., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. ResearchGate. Available at: [Link]

-

Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. Semantic Scholar. Available at: [Link]

-

1 H-NMR data of the tetrazole compounds. ResearchGate. Available at: [Link]

-

STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research. Available at: [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]

-

Supporting Information for - The Royal Society of Chemistry. Available at: [Link]

-

Synthesis and characterization of 5-(trifluoromethyl)tetrazol-based energetic salts. De Gruyter. Available at: [Link]

-

A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. ACS Publications. Available at: [Link]

-

2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl) pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist. PubMed. Available at: [Link]

-

FT-IR spectra of 2-[5-(pyridin-2-yl)-1H-tetrazol-1-yl]propyl-N,N-dimethylamine(L1) in KBr. ResearchGate. Available at: [Link]

-

Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. ResearchGate. Available at: [Link]

-

2-Methoxy-5-(trifluoromethyl)pyridine - Optional[ATR-IR] - Spectrum. SpectraBase. Available at: [Link]

-

3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. MDPI. Available at: [Link]

-

Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Semantic Scholar. Available at: [Link]

-

Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PubMed. Available at: [Link]

-

Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. ResearchGate. Available at: [Link]

-

Synthesis of New 2-Halo-2-(1H-tetrazol-5-yl)-2H-azirines via a Non-Classical Wittig Reaction. MDPI. Available at: [Link]

-

Infrared spectra and photochemistry of 2-(tetrazol-5-yl)benzoic acid isolated in nitrogen matrices. ResearchGate. Available at: [Link]

Sources

- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability of 2-(2H-tetrazol-5-yl)-5-(trifluoromethyl)pyridine

Foreword: Navigating the Physicochemical Landscape of a Novel Heterocycle

To the researchers, scientists, and drug development professionals delving into the potential of novel chemical entities, this guide offers a comprehensive framework for characterizing a promising yet under-documented molecule: 2-(2H-tetrazol-5-yl)-5-(trifluoromethyl)pyridine. The successful progression of any compound from discovery to a viable candidate is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as key determinants of bioavailability, formulation feasibility, and shelf-life.

This document is structured not as a rigid protocol, but as a dynamic guide rooted in scientific first principles. It aims to provide not just the "what" and "how," but the critical "why" behind the experimental choices, empowering you to generate a robust and reliable data package for this specific molecule. While public data on this compound is sparse, its constituent moieties—a tetrazole ring and a trifluoromethylpyridine core—provide a solid foundation for predicting its behavior and designing a rigorous characterization strategy.

Structural and Physicochemical Profile: A Predictive Analysis

Before embarking on experimental work, a theoretical assessment of the molecule's structure (CAS No: 175334-70-0, Formula: C7H4F3N5) provides invaluable insights into its likely properties.

-

The Tetrazole Moiety : Tetrazoles are known as bioisosteres of carboxylic acids, sharing a similar pKa (around 4.5-5.0).[1] This acidic proton on the tetrazole ring suggests that the compound's aqueous solubility will be highly pH-dependent. At pH values above its pKa, the molecule will deprotonate to form the more soluble tetrazolate anion.[1] The tetrazole ring is generally considered metabolically stable.[2]

-

The Trifluoromethylpyridine Core : The pyridine ring is a weak base. The presence of the electron-withdrawing trifluoromethyl (CF3) group significantly decreases the basicity of the pyridine nitrogen. The CF3 group also increases the molecule's lipophilicity, which can counteract the hydrophilicity of the tetrazole ring, potentially leading to poor aqueous solubility at neutral pH.[3] The trifluoromethyl group itself is generally very stable.[4]

-

Tautomerism : 5-substituted tetrazoles can exist in two tautomeric forms, 1H and 2H. The equilibrium between these forms can be influenced by the solvent, pH, and the nature of the substituent.[1] For the purpose of this guide, we will refer to the compound as this compound, while acknowledging that the other tautomer may exist in equilibrium.

Initial Hypothesis: Based on its structure, this compound is likely a weakly acidic compound with poor intrinsic aqueous solubility, but with solubility that increases significantly at higher pH. Its stability is predicted to be generally good, though susceptibility to specific degradation pathways under stress conditions must be experimentally determined.

Solubility Determination: A Multi-faceted Approach

Solubility is not a single value but a property that depends on the conditions of its measurement. Therefore, a comprehensive assessment involves determining both thermodynamic and kinetic solubility. Poor solubility is a major hurdle in drug development, often leading to issues with bioavailability and formulation.[5][6]

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution. The shake-flask method is the gold standard for this determination.

Rationale: This method ensures that the system has reached true equilibrium, providing a definitive value for the intrinsic solubility of the solid form of the compound. This data is crucial for pre-formulation development and for understanding the compound's behavior in vivo.

Experimental Protocol: Shake-Flask Method

-

Preparation of Buffers: Prepare a series of buffers at different pH values relevant to the physiological range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Sample Preparation: Add an excess amount of solid this compound to vials containing each buffer. The excess solid is crucial to ensure a saturated solution is formed.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Solid-State Analysis: Analyze the remaining solid by techniques like X-ray powder diffraction (XRPD) to check for any polymorphic or solvate form changes during the experiment.

Kinetic (Apparent) Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after a solid, precipitated from a stock solution (typically in DMSO), is introduced into an aqueous buffer. This is a higher throughput method often used in early discovery.[5]

Rationale: In early drug discovery, compounds are often stored in DMSO. The kinetic solubility assay mimics the process of diluting a DMSO stock solution into an aqueous buffer for biological assays. It helps to identify compounds that may precipitate under these conditions, which could lead to erroneous biological data.

Experimental Protocol: Nephelometric Method

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

Serial Dilution: Perform serial dilutions of the stock solution in a microplate.

-

Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a sharp increase in light scattering is observed corresponds to the kinetic solubility limit.[5]

Data Presentation: Solubility Profile

| Parameter | pH 1.2 | pH 4.5 | pH 6.8 | pH 7.4 | Rationale/Comments |

| Thermodynamic Solubility (µg/mL) | Expected Low | Expected Moderate | Expected High | Expected High | pH-dependent solubility due to the acidic tetrazole proton. |

| Kinetic Solubility (µM) | Expected Low | Expected Moderate | Expected Moderate-High | Expected Moderate-High | Reflects potential for precipitation from DMSO stocks in assays. |

Note: The values in the table are illustrative predictions and must be determined experimentally.

Stability Assessment: Unveiling Degradation Pathways

A stability-indicating assay method (SIAM) is a validated analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[7][8][9] Forced degradation studies are a cornerstone of developing a SIAM and understanding the intrinsic stability of a molecule.[10]

Workflow for Stability Assessment

Caption: Workflow for developing a stability-indicating assay method.

Forced Degradation Studies

Rationale: By subjecting the compound to stress conditions more severe than those it would typically encounter during storage and handling, we can accelerate its degradation. This allows for the rapid identification of potential degradation products and pathways, which is essential for developing a specific and robust analytical method.[11]

Experimental Protocols: Forced Degradation

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

-

Hydrolytic Degradation:

-

Acidic: Add an equal volume of 0.1 M HCl.

-

Basic: Add an equal volume of 0.1 M NaOH.

-

Neutral: Add an equal volume of water.

-

Incubate samples at an elevated temperature (e.g., 60°C) and analyze at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

-

Oxidative Degradation:

-

Add a solution of 3% hydrogen peroxide.

-

Keep the sample at room temperature and analyze at various time points.

-

-

Photolytic Degradation:

-

Expose a solution of the compound to a light source with a specified output (e.g., ICH option 1: UV and visible light).

-

Include a control sample wrapped in aluminum foil to protect it from light.

-

Analyze both samples after a defined exposure period.

-

-

Thermal Degradation:

-

Solid State: Store the solid compound in an oven at an elevated temperature (e.g., 80°C).

-

Solution State: Heat a solution of the compound at a high temperature.

-

Analyze at various time points.

-

Development of a Stability-Indicating HPLC Method

Rationale: A robust HPLC method is required to separate the parent compound from all potential degradation products and process-related impurities.[12] Reversed-phase HPLC with a C18 column is a common starting point for small molecules.[12][13]

Protocol: HPLC Method Development

-

Column and Mobile Phase Screening:

-

Column: Start with a standard C18 column.

-

Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

-

Method Optimization:

-

Analyze the samples from the forced degradation studies.

-

Adjust the gradient, flow rate, and temperature to achieve adequate separation (resolution > 1.5) between the parent peak and all degradant peaks.

-

Use a photodiode array (PDA) detector to assess peak purity.

-

-

Degradant Identification:

-

Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system to obtain the mass of the degradation products. This information is critical for elucidating their structures.[13][14] The fragmentation patterns of tetrazoles (loss of N2 or HN3) and pyridines can provide valuable structural clues.[14][15]

-

Potential Degradation Pathways

While the tetrazole and trifluoromethyl groups are generally stable, potential degradation could occur on the pyridine ring, such as hydroxylation.[16][17][18]

Caption: Potential degradation pathways for this compound.

Data Presentation: Forced Degradation Summary

| Stress Condition | % Degradation | Number of Degradants | Major Degradant (m/z) | Comments |

| 0.1 M HCl, 60°C, 24h | Hypothetical: < 5% | Hypothetical: 1 | Hypothetical: [M+H]+ + 16 | Potential for minor degradation under strong acidic conditions. |

| 0.1 M NaOH, 60°C, 24h | Hypothetical: 10-15% | Hypothetical: 2 | Hypothetical: [M+H]+ + 16, and other | Increased lability expected under basic conditions. |

| 3% H2O2, RT, 24h | Hypothetical: 5-10% | Hypothetical: 1 | Hypothetical: [M+H]+ + 16 | Susceptibility to oxidation, likely on the pyridine ring. |

| Photolysis (ICH Option 1) | Hypothetical: < 5% | Hypothetical: 1 | Hypothetical: Varies | Expected to be relatively photostable. |

| Thermal (Solid, 80°C, 72h) | Hypothetical: < 2% | Hypothetical: 0 | N/A | Expected to be thermally stable in the solid state. |

Note: The data in this table is purely illustrative to demonstrate how results should be presented and must be determined experimentally.

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the systematic evaluation of the solubility and stability of this compound. A thorough understanding of these properties is not merely an academic exercise; it is a critical prerequisite for advancing this molecule through the drug development pipeline. The experimental protocols outlined herein, from equilibrium solubility to forced degradation studies, are designed to build a robust data package that will inform formulation strategies, predict in vivo behavior, and satisfy regulatory requirements.

The insights gained from these studies will be instrumental in unlocking the full therapeutic potential of this compound. By embracing a scientifically rigorous and methodologically sound approach to physicochemical characterization, we can confidently navigate the challenges of drug development and pave the way for novel therapeutics.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds.

- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.

- BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.

- Jain, A., et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, 17(3), 24-31.

- Khan, I., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12.

- MedCrave online. (2017, April 25). Solubility: a speed–breaker on the drug discovery highway.

- Jain, A., et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. ResearchGate.

- Khan, I., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Institutes of Health.

- Benchchem. (n.d.). An In-depth Technical Guide on the Stability and Degradation Pathways of Pyridin-4-olate.

- ResearchGate. (n.d.). Microbial Degradation of Pyridine and Its Derivatives.

- ResearchGate. (n.d.). Degradation of Pyridines in the Environment.

- Rhee, S. K., et al. (1997). Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. Applied and Environmental Microbiology, 63(7), 2680–2684.

- MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties.

- American Society for Microbiology. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135.

- Der Pharma Chemica. (n.d.). Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities.

- Royal Society of Chemistry. (2025). Synthesis and characterization of 5-(trifluoromethyl)tetrazol-based energetic salts.

- Chem-Impex. (n.d.). 2-(2H-Tetrazol-5-yl)pyridine.

- Echemi. (n.d.). This compound.

- IJCRT.org. (2023, October 10). Stability Indicating Assay Method.

- IJSDR. (2023, December). Stability indicating study by using different analytical techniques.

- YouTube. (2018, April 30). Stability Indicating Methods.

- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- ResearchGate. (2025). Stability-indicating HPTLC determination of piperine in bulk drug and pharmaceutical formulations.

- Parchem. (n.d.). Pyridine, 2-(2H-tetrazol-5-yl)-5-(trifluoromethyl)- (Cas 175334-70-0).

-

CymitQuimica. (n.d.). cas 175334-70-0: 5-[5-(trifluoromethyl)pyrid-2-yl]-1h-tetrazole. Retrieved from [Link]

- Jubilant Ingrevia. (n.d.). 2-chloro-5-trifluoromethylpyridine Safety Data Sheet.

- Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications.

- ResearchGate. (2023, February 10). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives.

- PubMed. (2004). 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl) pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist.

- PubMed. (2023, February 16). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives.

Sources

- 1. mdpi.com [mdpi.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. sioc.cas.cn [sioc.cas.cn]

- 5. bmglabtech.com [bmglabtech.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. ijcrt.org [ijcrt.org]

- 8. ijsdr.org [ijsdr.org]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 15. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Novel Trifluoromethylpyridine Tetrazole Derivatives

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of novel trifluoromethylpyridine tetrazole derivatives, a class of compounds holding significant promise in medicinal chemistry. We delve into the rationale behind combining the trifluoromethylpyridine and tetrazole moieties, exploring their individual contributions to physicochemical and pharmacological properties. Detailed synthetic strategies, including the preparation of key precursors and various coupling methodologies, are presented with accompanying experimental protocols. Furthermore, this guide discusses structure-activity relationships, potential therapeutic applications, and future research directions for these promising derivatives.

Introduction: The Growing Importance of Trifluoromethylpyridine and Tetrazole Moieties in Medicinal Chemistry

The strategic combination of privileged structural motifs is a cornerstone of modern drug discovery. Trifluoromethylpyridine and tetrazole heterocycles have independently emerged as valuable components in the design of novel therapeutic agents. Their amalgamation into a single molecular entity presents a compelling strategy for developing compounds with enhanced efficacy, improved pharmacokinetic profiles, and novel biological activities.

The Trifluoromethylpyridine Scaffold: A Privileged Motif

The trifluoromethylpyridine (TFMP) scaffold has become an integral part of contemporary medicinal chemistry.[1][2] The incorporation of a trifluoromethyl (-CF3) group onto a pyridine ring imparts a unique combination of properties that can significantly enhance the drug-like characteristics of a molecule.[3][4] These advantages include:

-

Increased Lipophilicity: The -CF3 group enhances a molecule's ability to permeate biological membranes.[3]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the -CF3 group resistant to metabolic degradation and potentially increasing the drug's half-life.[3][5]

-

Enhanced Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can modulate the electronic properties of the pyridine ring, leading to stronger interactions with biological targets.[3][6]

-

Bioisosterism: The trifluoromethyl group can act as a bioisostere for other chemical groups, such as a chlorine atom, allowing for the fine-tuning of a compound's steric and electronic properties.[5]

The TFMP moiety is present in a number of approved agrochemical and pharmaceutical products, with many more candidates currently in clinical trials, highlighting its importance in the development of new bioactive compounds.[6][7]

The Tetrazole Ring: A Bioisostere of Carboxylic Acids with Unique Properties

The tetrazole ring is a five-membered aromatic heterocycle containing four nitrogen atoms. In medicinal chemistry, it is widely recognized as a bioisosteric replacement for the carboxylic acid functional group.[8][9][10][11] This substitution offers several key advantages:

-

Similar Acidity: 1H-tetrazoles have a pKa value (around 4.5-5.1) that is comparable to that of carboxylic acids, allowing them to participate in similar ionic interactions with biological targets.[10]

-

Metabolic Stability: Tetrazoles are generally more resistant to metabolic transformations than carboxylic acids, which can be susceptible to glucuronidation.[9][10]

-

Increased Lipophilicity: The tetrazolate anion is more lipophilic than the corresponding carboxylate, which can lead to improved cell membrane permeability and oral absorption.[10]

-

Diverse Biological Activities: Tetrazole derivatives have demonstrated a wide range of pharmacological properties, including antihypertensive, antibacterial, antifungal, and anticancer activities.[8][12][13][14]

The Synergy of Combining Trifluoromethylpyridine and Tetrazole Moieties

The conjugation of the trifluoromethylpyridine and tetrazole moieties creates a novel chemical scaffold with the potential for synergistic effects. The trifluoromethyl group can enhance the overall lipophilicity and metabolic stability of the molecule, while the tetrazole ring can serve as a key pharmacophore for interacting with biological targets. This combination allows for the exploration of new chemical space and the development of drug candidates with optimized properties.

Design Rationale and Synthetic Strategies

The synthesis of trifluoromethylpyridine tetrazole derivatives requires a strategic approach that involves the preparation of key precursors and their efficient coupling.

Retrosynthetic Analysis of Trifluoromethylpyridine Tetrazole Derivatives

A general retrosynthetic approach for a target trifluoromethylpyridine tetrazole derivative is outlined below. The primary disconnection is at the bond connecting the pyridine and tetrazole rings, leading to a trifluoromethylpyridine precursor and a tetrazole synthon.

Caption: Retrosynthetic analysis of trifluoromethylpyridine tetrazole derivatives.

Key Synthetic Pathways to Trifluoromethylpyridine Precursors

The synthesis of appropriately functionalized trifluoromethylpyridine precursors is a critical first step. A common and versatile intermediate is 2-chloro-4-(trifluoromethyl)pyridine.

Several synthetic routes to 2-chloro-4-(trifluoromethyl)pyridine have been reported. One approach involves the cyclocondensation of 4-butoxy-1,1,1-trifluoro-3-en-2-one with an appropriate C2-synthon to form 2-hydroxy-4-(trifluoromethyl)pyridine, followed by chlorination.[15] Another method involves the direct chlorination and subsequent fluorination of a picoline derivative.[6]

A general synthetic scheme is as follows:

-

Reaction of vinyl n-butyl ether with trifluoroacetic anhydride to form 4-butoxy-1,1,1-trifluoro-3-en-2-one.[15]

-

Reaction of this intermediate with trimethylphosphonoacetate to yield an ester intermediate.[15]

-

Cyclization to form 2-hydroxy-4-(trifluoromethyl)pyridine.[15]

-

Chlorination using a reagent such as thionyl chloride or phosphorus pentachloride to afford 2-chloro-4-(trifluoromethyl)pyridine.[15][16]

For the synthesis of tetrazole derivatives connected at different positions of the pyridine ring, other precursors like 2-cyano-4-(trifluoromethyl)pyridine are necessary. This can be synthesized from 2-chloro-4-(trifluoromethyl)pyridine via a nucleophilic substitution reaction with a cyanide source.

Synthesis of the Tetrazole Moiety

The most common and direct method for the synthesis of 5-substituted-1H-tetrazoles is the [2+3] cycloaddition reaction between an organic nitrile and an azide source.[17][18][19]

This reaction is often catalyzed by Lewis or Brønsted acids to enhance the reactivity of the nitrile.[17][20] Common azide sources include sodium azide, and various catalysts such as zinc salts have been shown to be effective.[21][22][23] The reaction typically proceeds by activation of the nitrile, followed by nucleophilic attack of the azide ion and subsequent cyclization to form the stable aromatic tetrazole ring.[17][24]

Coupling Strategies for the Final Product

Once the key precursors are in hand, they can be coupled to form the final trifluoromethylpyridine tetrazole derivative. The choice of coupling strategy depends on the nature of the precursors.

If the precursor is a halopyridine, such as 2-chloro-4-(trifluoromethyl)pyridine, and the tetrazole is prepared with a nucleophilic nitrogen, a nucleophilic aromatic substitution (SNAr) reaction can be employed. The electron-deficient nature of the pyridine ring, further enhanced by the trifluoromethyl group, facilitates nucleophilic attack, particularly at the 2- and 4-positions.[25][26][27][28][29]

Caption: General mechanism of SNAr for trifluoromethylpyridine tetrazole synthesis.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds.[30][31] If the trifluoromethylpyridine precursor is a halopyridine and the tetrazole is functionalized with a boronic acid or ester, a Suzuki coupling can be utilized to link the two moieties. This method offers a broad substrate scope and good functional group tolerance.[31][32][33]

Detailed Experimental Protocols

The following protocols provide a general guideline for the synthesis of a model trifluoromethylpyridine tetrazole derivative. Researchers should adapt these procedures based on the specific substrate and available laboratory equipment.

General Experimental Conditions

All reactions should be carried out in a well-ventilated fume hood. Anhydrous solvents and reagents should be used when necessary. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of compounds can be achieved by column chromatography or recrystallization. Characterization of the final products should be performed using standard analytical techniques.

Step-by-Step Synthesis of a Model Compound: 5-(4-(trifluoromethyl)pyridin-2-yl)-1H-tetrazole

-

Reaction Setup: To a solution of 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq) in a suitable aprotic polar solvent such as DMF or DMSO, add a cyanide source like sodium cyanide or potassium cyanide (1.2-1.5 eq).

-

Reaction: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Isolation: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford 2-cyano-4-(trifluoromethyl)pyridine.

-

Reaction Setup: In a round-bottom flask, dissolve 2-cyano-4-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent like DMF or water.[22] Add sodium azide (1.2-1.5 eq) and a catalyst such as zinc bromide (0.5-1.0 eq) or ammonium chloride (catalytic amount).[17][24]

-

Reaction: Heat the reaction mixture to reflux (typically 100-120 °C) with vigorous stirring.[17] Monitor the reaction by TLC until the starting nitrile is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. Acidify the solution with an appropriate acid (e.g., 2M HCl) to a pH of ~2 to precipitate the product.[17]

-